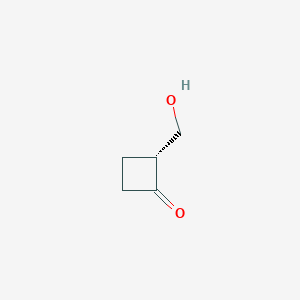

2-(Hydroxymethyl)cyclobutanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWZYFVOUUTMPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23107-52-0 | |

| Record name | 2-(hydroxymethyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 2-(Hydroxymethyl)cyclobutanone

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Hydroxymethyl)cyclobutanone

Abstract

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable scaffold in medicinal chemistry.[1][2] Its rigid, puckered conformation can offer significant advantages in potency, selectivity, and pharmacokinetic profiles when incorporated into drug candidates. This guide provides a comprehensive technical overview of the synthesis and characterization of this compound (CAS No. 23107-52-0), a versatile building block for the elaboration of more complex cyclobutane-containing molecules.[3][4] We will explore practical synthetic methodologies, detailing the causal logic behind procedural choices, and present a full suite of characterization techniques necessary for structural verification and quality control. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of drug discovery, moving beyond flat, aromatic structures into three-dimensional chemical space is a critical strategy for developing novel intellectual property and improving pharmacological properties. Unlike the more flexible cyclopentane and cyclohexane rings, the cyclobutane ring adopts a distinctly puckered conformation. This conformational rigidity can be exploited to lock pharmacophoric elements into a bioactive orientation, thereby enhancing binding affinity and selectivity for a target protein.[2]

Furthermore, cyclobutane scaffolds can serve as bioisosteric replacements for other groups, such as phenyl rings or gem-dimethyl units, often leading to improved metabolic stability and physicochemical properties like solubility.[5] The scarcity of cyclobutane rings in marketed drugs highlights both the historical synthetic challenges and the current opportunity for innovation.[5] Molecules like the hepatitis C inhibitor Boceprevir and the androgen receptor antagonist Apalutamide demonstrate the successful application of this scaffold in approved medicines. This compound serves as an ideal starting point, featuring two distinct functional handles—a ketone and a primary alcohol—for diverse synthetic elaboration.

Synthesis Methodologies

The synthesis of substituted cyclobutanones can be approached from several angles, including photochemical [2+2] cycloadditions, ring expansions of cyclopropane derivatives, and alkylations of pre-formed cyclobutanone systems.[6][7] We will focus on a highly practical and efficient method involving the α-alkylation of a cyclobutanone imine, which offers excellent control and good yields.

Logical Framework for Synthesis and Analysis

The overall process from synthesis to final characterization follows a logical, self-validating workflow. Each step provides a checkpoint to ensure the material is suitable for the subsequent stage.

Caption: High-level workflow for synthesis and validation.

Experimental Protocol: α-Hydroxymethylation of Cyclobutanone via Imine Intermediate

This protocol is adapted from established methods for the α-alkylation of cyclobutanone derivatives.[8] The strategy involves the temporary conversion of the cyclobutanone carbonyl to an N-isopropyl imine. This serves a dual purpose: it prevents self-aldol condensation and activates the α-position for clean deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting aza-enolate is then trapped with an electrophilic formaldehyde source.

Step 1: Formation of N-(cyclobutylidene)isopropylamine

-

Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclobutanone (1.0 eq), isopropylamine (1.2 eq), and toluene (approx. 0.5 M).

-

Rationale: Toluene is used as the solvent to facilitate the azeotropic removal of water, driving the equilibrium towards the formation of the imine. An excess of the volatile isopropylamine also helps push the reaction to completion.

-

Procedure: Heat the mixture to reflux. Monitor the reaction by observing water collection in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when no more water is evolved.

-

Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure to yield the crude imine, which is often used directly in the next step without further purification.

Step 2: Deprotonation and Alkylation

-

Setup: In a separate, flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA). Add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-butyllithium (1.05 eq). Stir for 30 minutes at -78 °C.

-

Rationale: A strong, sterically hindered base like LDA is essential for rapid and complete deprotonation at the α-carbon without competing nucleophilic attack at the imine carbon. The reaction is performed at low temperature to prevent side reactions and ensure kinetic control.

-

Procedure: Slowly add the crude N-(cyclobutylidene)isopropylamine (1.0 eq) dissolved in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the aza-allylic anion intermediate.[8]

-

Electrophilic Trap: Introduce gaseous formaldehyde, generated by the gentle heating of dry paraformaldehyde, into the reaction flask via a wide-bore tube.[9] Alternatively, a solution of anhydrous formaldehyde in THF can be used. The addition of the electrophile should be precise; using an indicator like 2,2'-bipyridyl can signal the consumption of the organolithium species.[9]

-

Quenching: After the addition is complete, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

Step 3: Hydrolysis to this compound

-

Setup: Allow the quenched reaction mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3x). Combine the organic extracts.

-

Procedure: To hydrolyze the imine back to the ketone, stir the combined organic extracts with a 2M aqueous solution of oxalic acid or hydrochloric acid.[8] A two-phase system under vigorous stirring for 2-4 hours at room temperature is typically sufficient.

-

Rationale: Mild acidic conditions are required to efficiently hydrolyze the imine without promoting side reactions of the target alcohol-ketone product.

-

Workup: Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound is typically a liquid or low-melting solid. Purification is critical to remove unreacted starting materials and byproducts.

-

Distillation: For larger quantities, fractional distillation under reduced pressure is an effective method. A boiling point of 98-99 °C at atmospheric pressure has been noted for cyclobutanone, though the hydroxylated derivative will have a higher boiling point.[10]

-

Column Chromatography: For smaller scales or for achieving high purity, flash column chromatography on silica gel is the preferred method. A solvent system with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) is typically effective at separating the more polar product from less polar impurities.

A patent for purifying cyclobutanone suggests that treatment with a mild oxidizing agent like potassium permanganate can remove persistent impurities before a final distillation.[11]

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The data presented below are based on established principles and available reference data for the title compound and related structures.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 23107-52-0 | [3][4] |

| Molecular Formula | C₅H₈O₂ | [3] |

| Molecular Weight | 100.12 g/mol | [3] |

| Physical Form | Liquid | |

| Purity (Typical) | >95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of the molecule.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom.[12]

-

δ 4.0-3.5 (m, 2H): These signals correspond to the diastereotopic protons of the hydroxymethyl group (-CH₂OH). They are coupled to the adjacent methine proton.

-

δ 3.8-3.6 (br s, 1H): A broad singlet for the hydroxyl proton (-OH). This peak's position is concentration-dependent and it will exchange with D₂O.

-

δ 3.2-2.9 (m, 1H): The methine proton at the C2 position (-CH-CH₂OH), which is deshielded by both the carbonyl and the hydroxymethyl group.

-

δ 2.5-1.8 (m, 4H): A complex multiplet region for the four protons on the C3 and C4 positions of the cyclobutane ring.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

-

δ ~210: Ketone carbonyl carbon (C1). The exact shift can vary with solvent.

-

δ ~65: Hydroxymethyl carbon (-CH₂OH).

-

δ ~50: Methine carbon at C2.

-

δ ~40, ~20: The two methylene carbons of the ring (C3 and C4).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[13][14]

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol group. The broadness is due to hydrogen bonding.

-

~2950-2850 cm⁻¹ (medium-strong): C-H stretching vibrations of the aliphatic ring and methylene group.

-

~1780 cm⁻¹ (strong): C=O stretching vibration of the ketone. This frequency is significantly higher than that of an acyclic ketone (~1715 cm⁻¹) due to the increased ring strain of the four-membered ring, which is a hallmark characteristic of cyclobutanones.[10][15]

-

~1050 cm⁻¹ (medium): C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 100, corresponding to the molecular formula C₅H₈O₂.

-

Key Fragmentation Pathways:

-

m/z = 69: Loss of the hydroxymethyl radical (•CH₂OH, 31 Da), resulting in the stable cyclobutanone cation. This is often a prominent peak.

-

m/z = 72: McLafferty rearrangement, if sterically feasible, involving hydrogen transfer from the C4 position to the carbonyl oxygen followed by cleavage.

-

m/z = 42: Cleavage of the ring can lead to the formation of ketene (CH₂=C=O).

-

Caption: Plausible MS fragmentation of this compound.

Conclusion

This compound is a valuable synthetic intermediate that provides access to the increasingly important class of cyclobutane-containing molecules for drug discovery and materials science. The synthetic route via α-alkylation of a cyclobutanone imine is a robust and scalable method. Proper purification and rigorous spectroscopic characterization using NMR, IR, and MS are essential to ensure the identity and purity of the final compound. The distinctive high-frequency carbonyl stretch in the IR spectrum and predictable fragmentation patterns in the mass spectrum serve as reliable diagnostic tools for this unique molecular scaffold.

References

-

23107-52-0 | this compound - Molecular Database - Moldb . Moldb. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates - PMC . PubMed Central. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates . Radboud Repository. [Link]

-

Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library . PubMed Central. [Link]

-

cyclobutanone - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Cyclobutanone synthesis . Organic Chemistry Portal. [Link]

-

Paternò–Büchi reaction - Wikipedia . Wikipedia. [Link]

-

Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation . Arkivoc. [Link]

-

2-(Hydroxymethyl)cyclopentanone | C6H10O2 | CID 11094575 . PubChem. [Link]

-

The Paternò-Büchi reaction - a comprehensive review . PubMed. [Link]

-

Paternò–Büchi reaction . L.S.College, Muzaffarpur. [Link]

-

(PDF) Paternò-Büchi Reaction . ResearchGate. [Link]

-

1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342) . MiMeDB. [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031507) . Human Metabolome Database. [Link]

-

Cyclobutanone, 2-methyl-4-hydroxy- | C5H8O2 | CID 545830 . PubChem. [Link]

-

2-(Hydroxymethyl)cyclobutan-1-ol | C5H10O2 | CID 18755330 . PubChem. [Link]

-

2-Butanone, 4-hydroxy-3-methyl- . NIST WebBook. [Link]

-

2-Butanone, 4-hydroxy-3-methyl- . NIST WebBook. [Link]

-

Synthesis of Cyclobutanone and Cyclobutenone . The Dong Group. [Link]

-

2-Butanone, 4-hydroxy-3-methyl- . NIST WebBook. [Link]

-

Enantioselective Synthesis of 2-Substituted Cyclobutanones . ResearchGate. [Link]

-

2-hydroxymethyl-2-cyclopentenone - Organic Syntheses Procedure . Organic Syntheses. [Link]

- EP1161408B1 - Method of producing cyclobutanone.

- CN111138252A - Synthetic method of cyclobutanone.

- US6444096B1 - Process for the recovery and purification of cyclobutanone.

- CN103449994A - Purifying process of cyclobutanone.

-

Comparison of IR absorption spectra of cyclobutanone and... . ResearchGate. [Link]

-

IR Spectroscopy of Cyclopentanone and Aldehydes | PDF | Ketone . Scribd. [Link]

-

29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry . eCampusOntario Pressbooks. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. 23107-52-0 | this compound - Moldb [moldb.com]

- 4. 23107-52-0|this compound|BLD Pharm [bldpharm.com]

- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclobutanone synthesis [organic-chemistry.org]

- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 8. mdpi.org [mdpi.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN103449994A - Purifying process of cyclobutanone - Google Patents [patents.google.com]

- 12. 2-(hydroxymethyl)cyclobutan-1-one(23107-52-0) 1H NMR [m.chemicalbook.com]

- 13. scribd.com [scribd.com]

- 14. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(hydroxymethyl)cyclobutan-1-one: A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-(hydroxymethyl)cyclobutan-1-one, a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its chemical identity, synthesis, spectroscopic characterization, reactivity, and applications.

Core Identification and Physicochemical Properties

IUPAC Name: 2-(hydroxymethyl)cyclobutan-1-one[1] CAS Number: 23107-52-0[1]

2-(hydroxymethyl)cyclobutan-1-one is a bifunctional organic molecule featuring a four-membered cyclobutane ring, a ketone, and a primary alcohol. This unique combination of functional groups within a strained ring system makes it a valuable intermediate for the synthesis of complex molecular architectures.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | |

| Molecular Weight | 100.12 g/mol | |

| Appearance | Not specified (typically an oil or low-melting solid) | N/A |

| Solubility | Soluble in common organic solvents | N/A |

Synthesis and Spectroscopic Characterization

While 2-(hydroxymethyl)cyclobutan-1-one is commercially available from various suppliers, understanding its synthesis is crucial for process development and analogue preparation. The synthesis of α-hydroxymethyl ketones can be approached through several methodologies, often involving the hydroxymethylation of a ketone enolate or the oxidation of a corresponding diol.

Experimental Workflow: A Generalized Approach to α-Hydroxymethylation of Cyclobutanone

This protocol outlines a general procedure for the synthesis of 2-(hydroxymethyl)cyclobutan-1-one, based on established methods for the α-hydroxymethylation of ketones.

Caption: Key reaction pathways of 2-(hydroxymethyl)cyclobutan-1-one.

Applications in Drug Development

The primary application of 2-(hydroxymethyl)cyclobutan-1-one in drug development is as a key building block for the synthesis of carbocyclic nucleoside analogues. These compounds are of significant interest due to their potential antiviral and anticancer activities. The cyclobutane ring serves as a rigid scaffold, mimicking the furanose ring of natural nucleosides.

Synthesis of Carbocyclic Nucleoside Analogues:

A common synthetic strategy involves the activation of the hydroxyl group of 2-(hydroxymethyl)cyclobutan-1-one as a triflate, followed by N-alkylation with a nucleobase, such as 6-chloropurine. [1][2]The subsequent stereoselective reduction of the ketone yields the desired carbocyclic nucleoside analogue. These molecules are investigated for their ability to inhibit viral replication by acting as chain terminators or inhibitors of viral enzymes.

The use of cyclobutane derivatives in drug discovery is a growing field, with these rigid structures being employed to improve metabolic stability, conformational restriction, and potency of drug candidates. [1]

Safety and Handling

Conclusion

2-(hydroxymethyl)cyclobutan-1-one is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique structural features and bifunctionality allow for the construction of complex molecular architectures, most notably carbocyclic nucleoside analogues with potential therapeutic applications. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for its effective utilization in the development of novel drug candidates.

References

-

Hassan, M. M., Yaseen, A., Ebead, A., Audette, G., & Lee-Ruff, E. (2018). Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin. Nucleosides, Nucleotides & Nucleic Acids, 37(9), 518-531. [Link]

-

PubChem. (n.d.). 2-(hydroxymethyl)cyclobutan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Hassan, M. M., Lee-Ruff, E., & Yaseen, A. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molbank, 2019(4), M1086. [Link]

-

Ebead, A., Fournier, R., & Lee-Ruff, E. (2011). Synthesis of cyclobutane nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 30(6), 391-404. [Link]

- Hassan, M. M. (2012). SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES (Doctoral dissertation, York University). Library and Archives Canada.

Sources

An In-depth Technical Guide to the Physical Properties of 2-(Hydroxymethyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)cyclobutanone is a bifunctional organic molecule that has garnered interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its structure, which incorporates both a ketone and a primary alcohol within a strained cyclobutane ring, makes it a versatile building block for the synthesis of more complex molecules. The inherent ring strain of the cyclobutane moiety and the presence of two reactive functional groups offer unique opportunities for chemical transformations. Understanding the fundamental physical properties of this compound, such as its boiling and melting points, is a critical first step for its effective utilization in research and development, influencing everything from reaction conditions to purification strategies and formulation.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| Predicted Boiling Point | 224.9 ± 23.0 °C at 760 mmHg | N/A |

| Predicted Melting Point | 25-27 °C | N/A |

Note: The boiling and melting points are predicted values from chemical modeling software and should be considered as estimates. Experimental verification is recommended.

Theoretical Framework: Understanding the Physical Properties

The physical properties of a molecule are intrinsically linked to its structure. For this compound, several key structural features influence its boiling and melting points:

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for intermolecular hydrogen bonding. This is a strong type of dipole-dipole interaction that requires significant energy to overcome, leading to a relatively high boiling point compared to molecules of similar molecular weight that cannot hydrogen bond.

-

Dipole-Dipole Interactions: The carbonyl group (C=O) of the ketone is highly polarized, creating a significant dipole moment. This results in dipole-dipole interactions between molecules, further increasing the energy required to transition from a liquid to a gaseous state.

-

Molecular Weight: With a molecular weight of 100.12 g/mol , van der Waals forces also contribute to the intermolecular attractions.

-

Molecular Symmetry and Packing: The relatively compact and somewhat planar structure of the cyclobutanone ring, substituted with a flexible hydroxymethyl group, will influence how efficiently the molecules can pack into a crystal lattice, which in turn affects the melting point.

Experimental Determination of Physical Properties

For a compound where literature data is scarce, experimental determination of its physical properties is paramount. The following are standard, reliable methods for ascertaining the boiling and melting points of a novel or uncharacterized compound like this compound.

Boiling Point Determination by the Capillary Method (Micro-Scale)

This method is ideal for small sample quantities and provides a good estimate of the boiling point.[2][3][4] The principle relies on the definition of the boiling point as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[2]

Protocol:

-

Sample Preparation: A small amount (a few drops) of purified this compound is placed in a small test tube or a specialized boiling point tube.

-

Capillary Insertion: A melting point capillary tube is sealed at one end. The open end is then inserted into the liquid sample.

-

Apparatus Assembly: The test tube is attached to a thermometer with the bulb of the thermometer level with the sample. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a digital melting point apparatus with a boiling point function).

-

Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.

-

Observation: As the temperature approaches the boiling point, the vapor pressure of the sample increases, and the bubbling from the capillary becomes more rapid. The heat is then slightly reduced.

-

Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to be drawn into the capillary tube.[3][4]

Melting Point Determination Using a Capillary Apparatus

The melting point of a solid is the temperature at which it transitions from a solid to a liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.[5]

Protocol:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Loading: The open end of a melting point capillary tube is tapped into the powdered sample. The sample is then packed into the sealed end of the capillary by tapping the bottom of the tube on a hard surface or by dropping it through a long glass tube.[6] The packed sample should be 2-3 mm high.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.[7]

-

Heating and Observation:

-

For an unknown compound, a rapid heating rate is used to determine an approximate melting range.

-

A second, fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[6]

-

-

Melting Point Range: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is the end of the range.

Caption: Workflow for Boiling Point Determination.

Significance in a Research and Development Context

The boiling and melting points are not merely physical constants; they are critical parameters in a professional research and development setting:

-

Purity Assessment: A sharp, well-defined melting point range is a reliable indicator of high purity for a solid compound.[5][8] Impurities will typically depress and broaden the melting range.

-

Purification Strategy: Knowledge of the boiling point is essential for purification by distillation. For a thermally sensitive compound like this compound, vacuum distillation at a reduced pressure and temperature may be necessary to prevent decomposition.

-

Reaction Condition Selection: When used as a reactant, knowing the boiling point helps in selecting an appropriate solvent and reaction temperature to avoid loss of the material.

-

Drug Development: In a pharmaceutical context, the melting point influences formulation development, solubility, and the stability of the active pharmaceutical ingredient (API).

Conclusion

While experimentally determined values for the boiling and melting points of this compound are not currently prevalent in scientific literature, reliable predictions and established methodologies provide a strong foundation for its use in a laboratory setting. The unique structural characteristics of this compound, namely the presence of hydroxyl and carbonyl functionalities within a strained ring system, suggest a relatively high boiling point and a low melting point. For scientists and researchers, the ability to experimentally verify these properties is a fundamental skill that ensures the quality and integrity of their work, ultimately enabling the successful application of this versatile chemical building block in the synthesis of novel compounds.

References

-

JoVE. Boiling Points - Concept. JoVE, (2020). [Link]

-

Westlab Canada. Measuring the Melting Point. Westlab Canada, (2023). [Link]

-

University of Calgary. Melting point determination. University of Calgary, (n.d.). [Link]

-

SSERC. Melting point determination. SSERC, (n.d.). [Link]

-

University of Calgary. BOILING POINT DETERMINATION. University of Calgary, (n.d.). [Link]

-

JoVE. Boiling Points - Procedure. JoVE, (2020). [Link]

-

University of Calgary. Micro-boiling point measurement. University of Calgary, (n.d.). [Link]

-

RSC Education. Melting point determination. RSC Education, (n.d.). [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts, (2022). [Link]

-

PubChem. Cyclobutanone, 2-methyl-4-hydroxy-. PubChem, (n.d.). [Link]

Sources

- 1. 23107-52-0 | this compound - Moldb [moldb.com]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. westlab.com [westlab.com]

- 8. Melting point determination | Resource | RSC Education [edu.rsc.org]

A Technical Guide to the Stability and Storage of 2-(Hydroxymethyl)cyclobutanone for Researchers and Drug Development Professionals

Abstract

2-(Hydroxymethyl)cyclobutanone is a versatile bifunctional molecule increasingly utilized as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The inherent ring strain of the cyclobutanone moiety, coupled with the reactivity of the hydroxymethyl group, imparts a unique chemical profile that is advantageous for synthetic transformations. However, these same features present challenges regarding the compound's stability and require a thorough understanding for effective storage and handling. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of organic chemistry and data from analogous structures. It further outlines detailed protocols for stability testing, enabling researchers to ensure the integrity and purity of this valuable synthetic intermediate.

Introduction: The Chemical Landscape of this compound

This compound integrates two key functional groups: a four-membered cyclic ketone and a primary alcohol. This combination offers multiple avenues for synthetic manipulation, making it a desirable intermediate in medicinal chemistry and materials science. The cyclobutanone ring, with its significant angle strain, is susceptible to a variety of ring-opening and rearrangement reactions, providing a pathway to diverse molecular scaffolds[1]. The hydroxymethyl group can undergo oxidation to the corresponding aldehyde or carboxylic acid, or participate in esterification and etherification reactions.

The stability of this compound is intrinsically linked to the reactivity of these functionalities. Understanding the potential degradation pathways is paramount for maintaining the compound's purity and ensuring the reproducibility of synthetic protocols.

Caption: Figure 2: Potential Degradation Pathways

Reactions Involving the Hydroxymethyl Group

-

Oxidation: The primary alcohol functionality is susceptible to oxidation to form the corresponding aldehyde (2-formylcyclobutanone) or carboxylic acid (2-cyclobutanonecarboxylic acid). This can be initiated by atmospheric oxygen, particularly in the presence of metal catalysts, or by incompatible oxidizing agents.[2][3]

Recommended Storage and Handling Conditions

Based on the chemical properties of cyclobutanones and primary alcohols, the following storage and handling conditions are recommended to minimize degradation and ensure the long-term stability of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions, such as aldol condensation and oxidation. Avoid freezing, which could cause phase separation if the compound is in solution. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, thereby reducing the risk of oxidation of the hydroxymethyl group. |

| Light | Protect from light (Amber vial) | Prevents photochemical degradation pathways, such as Norrish-type reactions. |

| Container | Tightly sealed, chemically resistant glass vial | Prevents exposure to moisture and atmospheric contaminants. Glass is preferred over plastic to avoid potential leaching or reaction with the container material. |

Handling Precautions

-

Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.[4]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these are incompatible with the functional groups present in the molecule.[5][6]

-

When not in use, ensure the container is tightly sealed and stored under the recommended conditions.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound in research and development, it is crucial to perform stability studies. The following protocols are designed to assess the stability of the compound under various stress conditions, in accordance with ICH guidelines.[7][8]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Experimental Workflow for Forced Degradation

Caption: Figure 3: Workflow for Forced Degradation Studies

Step-by-Step Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of acetonitrile and water).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate the solution at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at room temperature.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature.

-

Thermal Degradation: Store a sample of the solid compound in an oven at an elevated temperature (e.g., 60°C).

-

Photostability: Expose a sample of the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Long-Term Stability Study

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.

Step-by-Step Protocol:

-

Sample Preparation: Place accurately weighed samples of this compound in amber glass vials.

-

Storage: Store the vials under the recommended long-term storage conditions (2-8°C, protected from light).

-

Testing Schedule: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove a vial from storage.

-

Analysis: Analyze the sample for purity and the presence of any degradation products using a validated stability-indicating HPLC method. Physical appearance should also be noted.

Conclusion

This compound is a valuable synthetic intermediate whose utility is maximized when its stability is understood and managed. The primary degradation pathways include aldol reactions, photochemical decomposition of the cyclobutanone ring, and oxidation of the hydroxymethyl group. By adhering to the recommended storage conditions of refrigeration (2-8°C) in an inert atmosphere and protected from light, the integrity of the compound can be maintained. The implementation of rigorous stability testing protocols, as outlined in this guide, is essential for researchers and drug development professionals to ensure the quality and purity of this compound, thereby contributing to the success of their synthetic endeavors.

References

-

Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15572. [Link]

-

Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. (2021). National Center for Biotechnology Information. [Link]

-

Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (n.d.). National Institutes of Health. [Link]

-

Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15572. [Link]

-

Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed, 18(12), 15541-72. [Link]

-

Analytical Methods for the Degradation of Phytoconstituents. (n.d.). IJRPR. [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

-

Coriolis Pharma. (n.d.). Stability Studies. [Link]

-

PubChem. (n.d.). Cyclobutanone, 2-methyl-4-hydroxy-. [Link]

-

Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. AJPO JOURNALS, 3(2), 21-30. [Link]

-

Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. (2006). ResearchGate. [Link]

-

Zilker, M., Sörgel, F., & Holzgrabe, U. (2019). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Drug testing and analysis, 11(7), 1065–1075. [Link]

-

Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-8. [Link]

-

Frey, H. M., & Smith, R. A. (1977). Thermal decomposition of 3-vinylcyclobutanone. Journal of the Chemical Society, Perkin Transactions 2, (15), 2082-2084. [Link]

-

Oxidation of cyclobutanol to cyclobutanone. (n.d.). ResearchGate. [Link]

-

Isolation, Purification and Structural Identification of Degradation Products from Ketoconazole in a Liquid Formulation: An HPLC-ESI-MS/MS Study. (2018). Scholars.Direct. [Link]

-

Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2015). National Center for Biotechnology Information. [Link]

-

Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (1998). PubMed, 7(1), 1-12. [Link]

-

Frey, H. M., & Hopf, H. (1973). The thermal unimolecular decomposition of 2,2,4,4-tetramethylcyclobutanone. Journal of the Chemical Society, Perkin Transactions 2, (15), 2016-2019. [Link]

-

Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. AJPO Journals. [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: Cyclobutanone. [Link]

Sources

- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

An In-depth Technical Guide to the Commercial Availability and Suppliers of 2-(Hydroxymethyl)cyclobutanone

A-Technical-Guide-to-2-(Hydroxymethyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)cyclobutanone is a versatile organic building block with significant potential in medicinal chemistry and drug development. Its strained cyclobutane ring and functional groups make it a valuable precursor for the synthesis of complex molecules.[1] This guide provides a comprehensive overview of the commercial availability of this compound, offering insights into suppliers, procurement strategies, and quality assessment to empower researchers in their scientific endeavors.

Commercial Landscape: Key Suppliers and Availability

This compound is available from a range of chemical suppliers, catering primarily to the research and development sector. It is important to note that this compound is intended for research purposes only and not for human or veterinary therapeutic use.[1]

Prominent suppliers listing this compound (CAS No. 23107-52-0) include:

-

Sigma-Aldrich (Merck): A leading global supplier of research chemicals, Sigma-Aldrich lists this compound, often in collaboration with its partner companies like Synthonix Corporation.[2]

-

Smolecule: This supplier offers this compound and provides some details on its scientific research applications.[1]

-

Moldb: A molecular database that also serves as a supplier, Moldb provides purchasing information for this compound with a stated purity of 97%.[3]

-

BLD Pharm: BLD Pharm lists the compound and notes the availability of cold-chain transportation, which may be crucial for maintaining its stability.[4]

-

Apollo Scientific: This supplier offers 3-(Hydroxymethyl)cyclobutan-1-one, a constitutional isomer of the target molecule.[5]

-

2A Biotech: Lists 3-(Hydroxymethyl)cyclobutanone with a purity of 96% or higher.[6]

It is crucial for researchers to verify the identity of the compound, as isomers such as 2-(hydroxymethyl)cyclobutan-1-ol[7], 2-hydroxy-2-(hydroxyphenylmethyl)-cyclobutanone[8], and 2-methyl-4-hydroxy-cyclobutanone[9] are also commercially available and may have similar names.

Supplier and Product Specifications

The following table summarizes the available information on the specifications of this compound from various suppliers. Researchers should always request a certificate of analysis (CoA) for lot-specific data.

| Supplier | CAS Number | Purity | Physical Form | Storage Temperature |

| Sigma-Aldrich (via Synthonix) | 23107-52-0 | 95%[2] | Liquid[2] | Room Temperature[2] |

| Moldb | 23107-52-0 | 97%[3] | Not specified | Not specified |

| BLD Pharm | 23107-52-0 | Not specified | Not specified | Cold-chain suggested[4] |

Pricing and lead times are often subject to change and depend on the quantity required. It is recommended to contact the suppliers directly for the most up-to-date information. For instance, Moldb provides a price of $986.0 for 1g with a lead time of 1-3 weeks.[3]

Procurement and Quality Verification Workflow

A systematic approach to procuring and verifying the quality of this compound is essential for reproducible research.

Caption: A typical workflow for procuring and verifying the quality of research chemicals.

Experimental Protocol: Quality Control via Gas Chromatography-Mass Spectrometry (GC-MS)

To ensure the purity of the received this compound, an in-house GC-MS analysis is recommended.

Objective: To confirm the identity and assess the purity of a commercial sample of this compound.

Materials:

-

This compound sample

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

-

Instrument Setup:

-

Set the GC oven temperature program (e.g., start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min).

-

Set the injector temperature (e.g., 250°C).

-

Set the MS transfer line temperature (e.g., 280°C).

-

Use a standard electron ionization (EI) source at 70 eV.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum. The expected molecular ion peak would be at m/z 100.12.

-

Integrate the peak areas in the TIC to calculate the relative purity of the compound.

-

Compare the obtained mass spectrum with a reference spectrum if available.

-

Expected Outcome: A major peak corresponding to this compound with a purity value that aligns with the supplier's specifications. For example, a Certificate of Analysis from MedchemExpress for a different compound shows a purity of 99.94% as determined by GC.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel.

Safety Precautions:

-

Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][10]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[5][10]

-

Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition.[11][12] Use non-sparking tools and take precautionary measures against static discharge.[11][12]

Storage:

-

Temperature: Store in a cool, dry, and well-ventilated place.[10][11] Some suppliers recommend room temperature storage[2], while others suggest cold-chain transportation[4], indicating that refrigerated storage may be optimal for long-term stability.

-

Container: Keep the container tightly closed to prevent degradation.[10][11]

Conclusion

This compound is a readily available building block for researchers in organic synthesis and drug discovery. By carefully selecting suppliers, diligently verifying the quality of the procured material, and adhering to proper safety and handling procedures, scientists can confidently incorporate this valuable compound into their research workflows.

References

-

CP Lab Safety. (n.d.). 2-(Hydroxymethyl)cyclopentanone, min 96%, 100 mg. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobutanone, 2-methyl-4-hydroxy-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxycyclobutanone. Retrieved from [Link]

-

2A Biotech. (n.d.). 3-(HYDROXYMETHYL)CYCLOBUTANONE. Retrieved from [Link]

-

NIST. (n.d.). 2-Butanone, 4-hydroxy-3-methyl-. Retrieved from [Link]

Sources

- 1. Buy this compound | 23107-52-0 [smolecule.com]

- 2. This compound | 23107-52-0 [sigmaaldrich.cn]

- 3. 23107-52-0 | this compound - Moldb [moldb.com]

- 4. 23107-52-0|this compound|BLD Pharm [bldpharm.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 2abiotech.net [2abiotech.net]

- 7. 2-(hydroxymethyl)cyclobutan-1-ol 97% | CAS: 2231675-22-0 | AChemBlock [achemblock.com]

- 8. Cyclobutanone, 2-hydroxy-2-(hydroxyphenylmethyl)-;344287-27-0 [abichem.com]

- 9. Cyclobutanone, 2-methyl-4-hydroxy- | C5H8O2 | CID 545830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

Topic: Ring Strain and Conformational Analysis of 2-(Hydroxymethyl)cyclobutanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, while prevalent in natural products and increasingly utilized in medicinal chemistry, presents unique stereoelectronic challenges due to its inherent ring strain.[1][2] The introduction of functional groups, such as in 2-(hydroxymethyl)cyclobutanone, further complicates its conformational landscape, creating a delicate interplay between ring puckering, substituent orientation, and non-covalent intramolecular interactions. This guide provides a comprehensive analysis of the foundational principles governing the three-dimensional structure of this molecule. We will deconstruct the origins of cyclobutane's ring strain, explore the conformational preferences dictated by its puckered, non-planar structure, and elucidate the dominant role of intramolecular hydrogen bonding. This analysis is grounded in a synergistic approach, combining theoretical principles with detailed protocols for experimental elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy and validation through computational Density Functional Theory (DFT) calculations. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to understand, predict, and leverage the conformational behavior of substituted cyclobutanones in molecular design.

The Cyclobutane Conundrum: A Balance of Strains

Historically, Adolf von Baeyer's strain theory posited that cycloalkanes are planar, leading to the incorrect assumption that cyclobutane, as a square, would possess 90° bond angles.[3] This deviation from the ideal sp³ tetrahedral angle of 109.5° creates significant angle strain . However, a planar conformation would also force all eight C-H bonds into fully eclipsed positions, introducing substantial torsional strain .[4]

Modern analysis reveals that cyclobutane resolves this conflict by adopting a non-planar, "puckered" or "butterfly" conformation.[5][6][7] In this arrangement, one carbon atom is bent out of the plane of the other three, relieving the eclipsing interactions of the C-H bonds and thus reducing torsional strain. This puckering comes at a minor cost: the C-C-C bond angles compress further to approximately 88°, slightly increasing the angle strain.[5][7][8] The final geometry is an energetic compromise, minimizing the total ring strain, which for cyclobutane is approximately 110 kJ/mol (26.3 kcal/mol).[5][8] This puckered ring is not static; it undergoes rapid inversion between two equivalent puckered forms at room temperature, passing through a higher-energy planar transition state.[6][9]

Caption: Planar vs. Puckered Conformations of Cyclobutane.

Case Study: Conformational Landscape of this compound

The introduction of a carbonyl group and a hydroxymethyl substituent at the C1 and C2 positions, respectively, fundamentally alters the conformational possibilities. The puckered ring now gives rise to two distinct substituent positions: axial (pointing perpendicular to the approximate plane of the ring) and equatorial (pointing outwards from the ring).[10]

For this compound, the hydroxymethyl group (-CH₂OH) can exist in either an equatorial or axial position. Furthermore, the C-C bond between the ring and the substituent can rotate. The most critical factor, however, is the potential for an intramolecular hydrogen bond to form between the hydroxyl proton (donor) and the carbonyl oxygen (acceptor).[11][12] This interaction can significantly stabilize specific conformations.

We can hypothesize four primary conformers based on the position of the hydroxymethyl group and the presence or absence of an intramolecular hydrogen bond:

-

Equatorial, H-bonded: The bulky hydroxymethyl group occupies the sterically favored equatorial position, with the hydroxyl group oriented to form a stable six-membered ring-like structure with the carbonyl oxygen. This is often the most stable conformer.

-

Equatorial, Non-H-bonded: The substituent is equatorial, but the hydroxyl group is rotated away from the carbonyl oxygen.

-

Axial, H-bonded: The hydroxymethyl group is in the sterically less favorable axial position but is stabilized by an intramolecular hydrogen bond.

-

Axial, Non-H-bonded: The substituent is in the axial position and is not participating in hydrogen bonding. This is typically the least stable conformer due to steric hindrance.

Caption: Conformational Equilibria of this compound.

Methodologies for Conformational Elucidation

Determining the predominant conformation and the energetic landscape requires a combination of experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for conformational analysis in solution.[13][14] The chemical environment of each nucleus is highly sensitive to its 3D position. Specifically, the vicinal coupling constants (³J) between protons are related to the dihedral angle between them via the Karplus equation. By measuring these coupling constants, we can deduce the puckering angle of the ring and the preferred orientation of the hydroxymethyl substituent.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of high-purity this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can be critical, as more polar solvents may disrupt intramolecular hydrogen bonds.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum to observe chemical shifts and coupling patterns.

-

Acquire a ¹³C NMR spectrum, potentially with DEPT (Distortionless Enhancement by Polarization Transfer) sequences to distinguish CH, CH₂, and CH₃ groups.[13]

-

Perform a 2D Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity within the spin system.

-

If necessary, acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate protons with their directly attached carbons.

-

-

Spectral Analysis:

-

Assign all proton and carbon signals using the 1D and 2D spectra.

-

Carefully measure the coupling constants (in Hz) for all coupled protons, particularly the vicinal couplings (³J) between the proton on C2 and the adjacent ring protons on C3.

-

Analyze the chemical shift of the hydroxyl proton. A downfield shift (e.g., > 3 ppm in CDCl₃) is often indicative of hydrogen bonding.

-

-

Interpretation: Compare the observed coupling constants to the values predicted by the Karplus equation for the different hypothesized conformers. A larger ³J value typically corresponds to an anti-periplanar (180°) relationship, while smaller values indicate a gauche (~60°) relationship, allowing for the determination of the dominant conformer in solution.

| Parameter | Expected Observation for Equatorial, H-bonded Conformer | Rationale |

| Hydroxyl Proton (¹H) | Downfield chemical shift (δ > 3 ppm) | Deshielding due to participation in an intramolecular H-bond. |

| C2-Proton (¹H) | Complex multiplet | Coupling to multiple neighboring protons. |

| ³J(H2, H3-cis) | ~2-5 Hz | Gauche relationship in a puckered ring. |

| ³J(H2, H3-trans) | ~7-10 Hz | Near anti-periplanar relationship in a puckered ring. |

| Carbonyl Carbon (¹³C) | δ ~210 ppm | Typical chemical shift for a cyclobutanone carbonyl carbon.[15] |

Computational Workflow: Density Functional Theory (DFT)

Causality: DFT calculations provide a powerful theoretical framework to complement experimental results.[16][17] They allow for the calculation of the geometric structures and relative energies of all possible conformers with high accuracy, providing a quantitative measure of their relative stabilities. Furthermore, vibrational frequencies can be calculated to confirm the presence and strength of the intramolecular hydrogen bond.

Step-by-Step Workflow:

-

Structure Generation: Build the initial 3D structures of all hypothesized conformers (e.g., equatorial H-bonded, axial H-bonded, etc.) using a molecular modeling program.

-

Conformational Search (Optional but Recommended): Perform a systematic conformational search using a lower-level theory (e.g., molecular mechanics) to ensure all low-energy minima are identified.

-

Geometry Optimization:

-

For each identified conformer, perform a full geometry optimization using a DFT functional and basis set suitable for non-covalent interactions (e.g., B3LYP-D3 or ωB97X-D with a 6-311++G(d,p) basis set).

-

The optimization calculates the lowest energy geometry for that specific conformational minimum.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory for each optimized structure.

-

Confirm that each structure is a true minimum (i.e., has zero imaginary frequencies).

-

Analyze the O-H stretching frequency. A red-shift (lower frequency) compared to a non-H-bonded conformer is a clear theoretical indicator of hydrogen bonding.[16]

-

-

Energy Analysis:

-

Compare the calculated electronic energies (including zero-point vibrational energy corrections) of all stable conformers to determine the global minimum and the relative energies (ΔE) of the others.

-

| Conformer | Calculated Relative Energy (ΔE, kJ/mol) | Key Dihedral Angle (H-O-C2-C1) | Calculated ν(O-H) (cm⁻¹) |

| Equatorial, H-bonded | 0.0 (Global Minimum) | ~0° | ~3450 (Red-shifted) |

| Equatorial, Non-H-bonded | +8 to +12 | ~180° | ~3650 (Free OH) |

| Axial, H-bonded | +5 to +9 | ~0° | ~3460 (Red-shifted) |

| Axial, Non-H-bonded | > +15 | ~180° | ~3650 (Free OH) |

| (Note: These are representative values; actual results will depend on the specific level of theory used.) |

Synthesis of Data and Mechanistic Insight

By integrating the results, a coherent picture emerges. The DFT calculations will likely predict the Equatorial, H-bonded conformer as the global energy minimum. This theoretical finding is then validated by the experimental NMR data, where the observed coupling constants will match those expected for this specific geometry, and the hydroxyl proton chemical shift will indicate hydrogen bonding.

This synergy between theory and experiment provides a self-validating system. The computational results explain why the molecule adopts a certain shape (energetic stability from minimizing steric clash and maximizing H-bond formation), while the NMR results provide tangible proof of this structure in a real-world solution environment.

Caption: A Synergistic Workflow for Conformational Analysis.

Implications for Drug Development

The three-dimensional shape and electrostatic potential of a molecule are paramount in drug design. Cyclobutane rings are increasingly used as scaffolds to replace larger rings or to introduce conformational rigidity.[1] Understanding that a molecule like this compound is not a flat, freely rotating entity, but rather a puckered ring locked into a specific conformation by a strong hydrogen bond, is critical. This fixed orientation of the hydroxyl and carbonyl groups can dictate how the molecule interacts with a target protein's binding site, influencing its potency, selectivity, and pharmacokinetic properties. This detailed conformational analysis, therefore, moves beyond academic curiosity and becomes a predictive tool for rational drug design.

References

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

Slideshare. (n.d.). Conformational analysis. [Link]

-

Wikipedia. (n.d.). Ring strain. [Link]

-

Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]

-

Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-α-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

-

Lumen Learning. (n.d.). Conformers of Cycloalkanes. [Link]

-

Fiveable. (n.d.). Puckered Conformation Definition. [Link]

-

Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]

-

BTC. (2025). What are the most stable conformations of cyclobutanol?. [Link]

-

Egawa, T., & Takeuchi, H. (2008). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. Journal of Chemical Physics, 128(1), 014301. [Link]

-

Defense Technical Information Center. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds. [Link]

-

The Pennsylvania State University. (n.d.). 2.10 Stability of Cycloalkanes: Ring Strain. [Link]

-

Dereli, Ö., & Tamer, Ö. (2009). Density functional and Møller-Plesset studies of cyclobutanone[...]HF and [...]HCl complexes. Journal of Molecular Modeling, 15(5), 525–536. [Link]

-

Russell, G. A., et al. (1964). ESR of Substituted Cyclobutane Anions. The Journal of Chemical Physics, 40(2), 402-406. [Link]

-

Wuitschik, G., et al. (2010). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 17(1), 13642-13651. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

-

Foley, D. J., et al. (2019). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 25(27), 6757-6762. [Link]

-

Organic Syntheses. (n.d.). Cyclobutanone. [Link]

-

García-García, P., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(8), 4930–4937. [Link]

-

ResearchGate. (2025). Ultrafast photochemistry and electron diffraction for cyclobutanone in the S2 state: Surface hopping with time-dependent density functional theory. [Link]

-

arXiv. (2020). Ultrafast Photochemistry and Electron Diffraction for Cyclobutanone in the S2 State: Surface Hopping with Time-Dependent Density Functional Theory. [Link]

-

PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. [Link]

-

ResearchGate. (n.d.). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. [Link]

-

SpectraBase. (n.d.). Cyclobutanone - Optional[13C NMR] - Chemical Shifts. [Link]

-

arXiv. (2024). The Photochemistry of Rydberg Excited Cyclobutanone: Photoinduced Processes and Ground State Dynamics. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

-

ResearchGate. (2006). The application of cyclobutane derivatives in organic synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

-

PubMed Central. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. [Link]

-

Verniest, G., et al. (n.d.). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. [Link]

-

The Journal of Physical Chemistry. (n.d.). Hydrogen resonance spectrum of cyclobutanone. [Link]

-

Organic Syntheses. (n.d.). 2-hydroxymethyl-2-cyclopentenone. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. [Link]

-

OpenOChem Learn. (n.d.). Conformational Analysis. [Link]

-

Journal of the Chemical Society, Faraday Transactions. (n.d.). Intramolecular hydrogen bond and molecular conformation. Part 2.—Effect of pressure and temperature on the IR spectra of some hydroxy ketones. [Link]

-

PubMed Central. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. [Link]

-

PubMed Central. (2019). Introduction to “Intramolecular Hydrogen Bonding 2018”. [Link]

-

MDPI. (2019). Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength. [Link]

-

UGD Academic Repository. (2025). Intramolecular O−H∙∙∙O Hydrogen Bonding in Crystal Structures of Ortho-Hydroxymethyl-hydroxy (Hetero)arenes. [Link]

-

ChemRxiv. (2021). Attaching onto or Inserting into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-dependent Dilemma for Alcohols. [Link]

-

Fiveable. (n.d.). Conformational analysis. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. Ring strain - Wikipedia [en.wikipedia.org]

- 9. Conformational analysis | PDF [slideshare.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Intramolecular hydrogen bond and molecular conformation. Part 2.—Effect of pressure and temperature on the IR spectra of some hydroxy ketones - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. Density functional and Møller-Plesset studies of cyclobutanone[...]HF and [...]HCl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Functionalized Cyclobutanones in Modern Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The strained four-membered ring of cyclobutanone has emerged from being a synthetic curiosity to a cornerstone in modern organic chemistry and medicinal chemistry. Its inherent ring strain not only imparts unique reactivity but also offers a rigid scaffold that is increasingly sought after in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of functionalized cyclobutanones, with a particular focus on their role as versatile building blocks in drug discovery. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and showcase how the strategic manipulation of this unique carbocycle can unlock new chemical space and accelerate the development of next-generation pharmaceuticals.

Introduction: The Allure of the Strained Ketone

Cyclobutane-containing molecules have garnered significant attention in medicinal chemistry for their ability to impart favorable pharmacological properties. The rigid, puckered conformation of the cyclobutane ring can lead to improved metabolic stability, enhanced binding affinity through conformational restriction, and the ability to serve as a non-planar bioisostere for aromatic rings.[1][2] At the heart of many cyclobutane-based synthetic strategies lies the cyclobutanone core. The carbonyl group provides a reactive handle for a diverse array of chemical transformations, making functionalized cyclobutanones invaluable intermediates in the synthesis of complex molecular architectures.[3][4] This guide will explore the chemistry of these pivotal building blocks, providing researchers with the foundational knowledge and practical insights required to harness their synthetic potential.

Synthetic Strategies for Accessing Functionalized Cyclobutanones

The construction of the strained cyclobutanone ring requires specialized synthetic methodologies. Over the years, a variety of reliable methods have been developed, each with its own advantages and substrate scope.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of a ketene or ketene equivalent with an alkene is one of the most direct and widely used methods for synthesizing cyclobutanones.[5][6] Photochemical [2+2] cycloadditions, in particular, have proven to be a powerful tool for constructing complex cyclobutane frameworks.[7][8][9][10]

A visible-light-driven, one-pot strategy has been developed for the synthesis of pyridinyl-cyclobutanones. This method involves a sequential [2+2] photocycloaddition and a photo-Nef reaction of nitroalkenes and 2-vinylpyridines.[11]

Experimental Protocol: Visible-Light-Driven [2+2] Cycloaddition/Photo-Nef Reaction [11]

-

[2+2] Photocycloaddition:

-

Dissolve the nitrostyrene substrate in ethanol.

-

Irradiate the solution with violet LEDs until the starting material is consumed (monitored by TLC or GC-MS).

-

This catalyst-free step yields the corresponding nitrocyclobutane intermediate.

-

-

Photo-Nef Reaction and Hydrolysis:

-

To the crude nitrocyclobutane solution, add the photocatalyst Ir(dtbbpy)(ppy)2PF6, Et3N, DIPEA, and Mg(ClO4)2.

-

Irradiate the mixture with blue LEDs.

-

Upon completion of the reaction, perform an acidic workup to hydrolyze the resulting intermediate to the desired cyclobutanone.

-

Ring Expansion of Cyclopropanol Derivatives

Ring expansion reactions of activated cyclopropanes offer another versatile entry to cyclobutanone systems. For instance, the protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl alcohols can be catalyzed by a chiral dual-hydrogen-bond donor (HBD) in the presence of hydrogen chloride to produce cyclobutanones with α-quaternary stereocenters.[12]

Transition Metal-Catalyzed Approaches

Transition metal catalysis has opened up new avenues for cyclobutanone synthesis. For example, rhodium(I) catalysts can mediate the [6+2] cycloaddition of 2-vinylcyclobutanones with alkenes to construct eight-membered rings, showcasing the utility of cyclobutanones as reactive building blocks.[13][14] Furthermore, palladium-catalyzed C-C bond cleavage of bicyclo[1.1.1]pentan-1-ol provides a route to 3,3-disubstituted cyclobutanones.[15]

The Reactive Landscape of Cyclobutanones: Harnessing Ring Strain

The inherent strain energy of the cyclobutanone ring dictates its reactivity, making it susceptible to a variety of unique and synthetically useful transformations.

Ring-Opening and Ring-Expansion Reactions

The relief of ring strain is a powerful driving force for reactions involving cyclobutanones. These ketones can undergo ring-opening under various conditions to provide access to linear compounds.[16] More synthetically intriguing are the ring-expansion reactions, which allow for the construction of larger, more complex carbocyclic and heterocyclic systems. For example, cyclobutanones can be converted to cyclopentanones, lactones, and lactams.[5]

Diagram: Reactivity of Functionalized Cyclobutanones

Caption: Key reaction pathways of functionalized cyclobutanones.

The Favorskii Rearrangement: A Gateway to Cyclopropanes

The Favorskii rearrangement is a classic reaction of α-halo ketones that, in the case of cyclic substrates, leads to ring contraction.[17][18][19][20] This transformation proceeds through a cyclopropanone intermediate and provides a valuable method for the synthesis of highly functionalized cyclopropanecarboxylic acid derivatives. A nickel-catalyzed Favorskii-type rearrangement of cyclobutanone oxime esters has been developed to afford cyclopropanecarbonitriles.[21]

Experimental Protocol: Nickel-Catalyzed Favorskii-Type Rearrangement [21]

-

Catalyst and Base Preparation:

-

In a glovebox, charge an oven-dried vial with NiCl2(glyme) and dtbbpy ligand.

-

Add DMF and stir to form the catalyst solution.

-

In a separate vial, prepare a solution of lithium hexamethyldisilazide (LiHMDS) in DMF.

-

-

Reaction Execution:

-

Add a solution of the cyclobutanone oxime ester in DMF to the catalyst solution.

-

Add the LiHMDS solution dropwise at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC or LC-MS).

-

-

Workup and Purification:

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Baeyer-Villiger Oxidation: Accessing Lactones

The Baeyer-Villiger oxidation is a powerful method for the conversion of ketones to esters, or in the case of cyclic ketones, to lactones.[22][23][24] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is often carried out using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the oxygen insertion is predictable, with more substituted carbon atoms migrating preferentially. This transformation is particularly valuable for accessing γ-butyrolactones from cyclobutanones.[25][26]

Functionalized Cyclobutanones in Drug Discovery and Development

The unique structural and reactive properties of cyclobutanones make them highly attractive building blocks in the pharmaceutical industry.[16][4] The incorporation of the cyclobutane motif can significantly impact a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

As Scaffolds for Bioactive Molecules